2-Ethyl-1-methyl-1H-benzimidazol-5-amine dihydrochloride
Overview
Description
2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C10H13N3•2HCl . It has a molecular weight of 248.15 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for 2-Ethyl-1-methyl-1H-benzoimidazol-5-ylamine is 1S/C10H13N3/c1-3-10-12-8-6-7 (11)4-5-9 (8)13 (10)2/h4-6H,3,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound is a solid . The SMILES string, which represents the structure of the molecule, is CCc1nc2cc (N)ccc2n1C . The InChI key, which is a unique identifier for the molecule, is QCMZNESQQDSNIH-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Sharma et al. (2010) explored the synthesis of new benzimidazole derivatives showing potent antihypertensive activity. These compounds were synthesized through the conversion of 2-(α-hydroxy benzyl) benzimidazole to its bromo derivative, followed by cyclocondensation with various reagents. The synthesized compounds demonstrated significant antihypertensive effects, as evaluated by the tail cuff method and direct blood pressure measurement. This research highlights the therapeutic potential of benzimidazole derivatives in hypertension management (Sharma, Kohli, & Sharma, 2010).
Antimicrobial Activity
E. H. Zimam (2014) conducted research on synthesizing new fused pyrazolopyrimidin derivatives with a 2-heterocycle-substituted benzimidazole core. The study found some of these compounds exhibited high inhibitory activity against both Gram-positive and Gram-negative bacteria, showcasing the benzimidazole derivatives' potential as effective antimicrobial agents (Zimam, 2014).
Anticancer Potential
Novel benzimidazole derivatives were synthesized and evaluated for their anticancer activity by Nofal et al. (2011). These compounds, including 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one and its analogues, were tested against various cancer cell lines. Among these derivatives, benzimidazole-2-isoxazole demonstrated significant potency, indicating the benzimidazole scaffold's potential in developing new anticancer agents (Nofal et al., 2011).
Safety and Hazards
The compound is classified as an irritant . The safety information provided by Sigma-Aldrich includes the following hazard statements: H318, which means it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-ethyl-1-methylbenzimidazol-5-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-3-10-12-8-6-7(11)4-5-9(8)13(10)2;;/h4-6H,3,11H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPRVTXYJCQXQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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